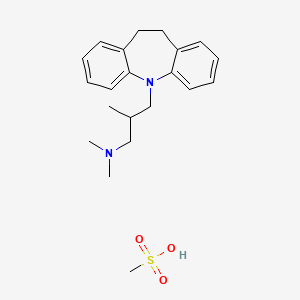

![molecular formula C24H32N6O6S2 B1229924 N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide CAS No. 134028-70-9](/img/structure/B1229924.png)

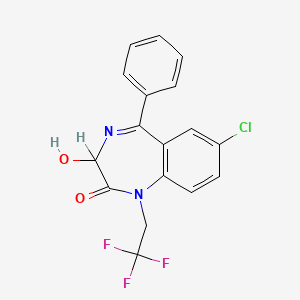

N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

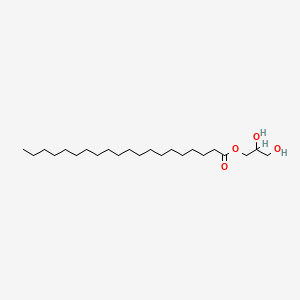

N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide is a derivative of oxythiamine, which itself is an analogue of thiamine (vitamin B1)This compound is known for its ability to inhibit certain enzymes and disrupt metabolic pathways, making it a valuable tool in research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide can be synthesized through various methods. One common approach involves the reaction of oxythiamine with sulfur-containing reagents. For instance, symmetrical disulfides can be prepared by reacting organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . Another method involves the electrochemical dehydrogenative coupling of thiols, which can be performed under ambient conditions using potassium iodide as an electrocatalyst in methanol .

Industrial Production Methods: Industrial production of oxythiamine disulfide typically involves scalable methods that ensure high yields and purity. The use of environmentally benign protocols, such as electrochemical dehydrogenative coupling, is preferred due to their efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds is a key reaction, which is critical for stabilizing protein structures and maintaining their functions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of oxythiamine disulfide include sodium thiosulfate, potassium iodide, and various organic halides. Conditions such as ambient temperature and the presence of electrocatalysts are often employed to facilitate these reactions .

Major Products: The major products formed from the reactions of oxythiamine disulfide include various disulfide derivatives, which can be further utilized in biochemical and pharmaceutical applications .

Scientific Research Applications

N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide

Properties

CAS No. |

134028-70-9 |

|---|---|

Molecular Formula |

C24H32N6O6S2 |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

N-[(Z)-3-[[(Z)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |

InChI |

InChI=1S/C24H32N6O6S2/c1-15(29(13-33)11-19-9-25-17(3)27-23(19)35)21(5-7-31)37-38-22(6-8-32)16(2)30(14-34)12-20-10-26-18(4)28-24(20)36/h9-10,13-14,31-32H,5-8,11-12H2,1-4H3,(H,25,27,35)(H,26,28,36)/b21-15-,22-16- |

InChI Key |

ZZMATIJKHGBBLK-BMJUYKDLSA-N |

SMILES |

CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |

Isomeric SMILES |

CC1=NC=C(C(=O)N1)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(NC2=O)C)/C)/CCO)/CCO)/C)C=O |

Canonical SMILES |

CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(NC2=O)C)C=O)CCO)C |

Synonyms |

oxythiamine disulfide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]urea](/img/structure/B1229845.png)

![butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B1229858.png)